4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-3-carboxamide 4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14662853
InChI: InChI=1S/C8H14N4O/c1-4-12-5-6(9)7(10-12)8(13)11(2)3/h5H,4,9H2,1-3H3
SMILES:
Molecular Formula: C8H14N4O
Molecular Weight: 182.22 g/mol

4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-3-carboxamide

CAS No.:

Cat. No.: VC14662853

Molecular Formula: C8H14N4O

Molecular Weight: 182.22 g/mol

* For research use only. Not for human or veterinary use.

4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-3-carboxamide -

Specification

Molecular Formula C8H14N4O
Molecular Weight 182.22 g/mol
IUPAC Name 4-amino-1-ethyl-N,N-dimethylpyrazole-3-carboxamide
Standard InChI InChI=1S/C8H14N4O/c1-4-12-5-6(9)7(10-12)8(13)11(2)3/h5H,4,9H2,1-3H3
Standard InChI Key FUROZCHGLGPXLY-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C(=N1)C(=O)N(C)C)N

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The compound features a pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—substituted at positions 1, 3, and 4. The 1-position is occupied by an ethyl group (-CH2CH3\text{-CH}_2\text{CH}_3), while the 3-position contains a carboxamide group (-C(=O)N(CH3)2\text{-C(=O)N(CH}_3\text{)}_2). An amino group (-NH2\text{-NH}_2) is attached to the 4-position, completing the substitution pattern .

The IUPAC name, 4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-3-carboxamide, reflects this arrangement. Key structural identifiers include:

  • InChIKey: FUROZCHGLGPXLY-UHFFFAOYSA-N

  • Canonical SMILES: CCN1C=C(C(=N1)C(=O)N(C)C)N .

Physicochemical Properties

Predicted and experimental data highlight the following properties:

PropertyValueSource
Density1.21±0.1g/cm31.21 \pm 0.1 \, \text{g/cm}^3Predicted
Boiling Point379.6 \pm 27.0 \, ^\circ\text{C}Predicted
pKa1.95±0.101.95 \pm 0.10Predicted
Molecular Weight182.22 g/molExperimental

The low pKa suggests weak acidity, likely attributable to the amino group. The density and boiling point align with trends observed in substituted pyrazoles .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-amino-1-ethyl-N,N-dimethyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions:

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-keto esters or nitriles under acidic or basic conditions .

  • Alkylation: Introduction of the ethyl group at the 1-position using ethylating agents like ethyl iodide or diethyl sulfate.

  • Carboxamide Functionalization: Reaction of a carboxylic acid intermediate with dimethylamine in the presence of coupling agents (e.g., DCC).

A representative pathway is illustrated below:

Hydrazine+Ethyl acetoacetateHCl1-EthylpyrazoleNitration4-Nitro derivativeReduction4-Amino intermediateCarboxamide formationTarget compound\text{Hydrazine} + \text{Ethyl acetoacetate} \xrightarrow{\text{HCl}} \text{1-Ethylpyrazole} \xrightarrow{\text{Nitration}} \text{4-Nitro derivative} \xrightarrow{\text{Reduction}} \text{4-Amino intermediate} \xrightarrow{\text{Carboxamide formation}} \text{Target compound}

.

Industrial Production

While laboratory-scale synthesis is well-documented, industrial production optimizes yield and purity through:

  • Continuous Flow Reactors: Enhancing reaction control and scalability.

  • Advanced Purification: Chromatography and crystallization to achieve >98% purity .

Applications in Pharmaceutical Research

Biological Activity

Pyrazole derivatives exhibit diverse bioactivities, and this compound serves as a precursor for drugs targeting:

  • Antimicrobial Agents: Modifications to the carboxamide group enhance interactions with bacterial enzymes .

  • Anticancer Therapeutics: The amino group facilitates hydrogen bonding with kinase ATP-binding sites, inhibiting proliferation.

Case Studies

  • Kinase Inhibition: Derivatives of this compound showed IC50_{50} values < 100 nM against tyrosine kinases in preclinical models.

  • Antiviral Potential: Structural analogs demonstrated activity against RNA viruses by interfering with viral polymerase .

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